1-[(4-chlorophenyl)carbonyl]-N-[4-(dimethylamino)phenyl]piperidine-4-carboxamide
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Overview
Description
1-(4-CHLOROBENZOYL)-N-[4-(DIMETHYLAMINO)PHENYL]-4-PIPERIDINECARBOXAMIDE is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a chlorobenzoyl group, a dimethylamino group, and a piperidinecarboxamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROBENZOYL)-N-[4-(DIMETHYLAMINO)PHENYL]-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorobenzoyl Intermediate: The initial step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride.
Amidation Reaction: The 4-chlorobenzoyl chloride is then reacted with 4-(dimethylamino)aniline to form the corresponding amide intermediate.
Piperidinecarboxamide Formation: The final step involves the reaction of the amide intermediate with piperidine-4-carboxylic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROBENZOYL)-N-[4-(DIMETHYLAMINO)PHENYL]-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZOYL)-N-[4-(DIMETHYLAMINO)PHENYL]-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it may interact with microbial cell membranes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-CHLOROBENZOYL)-4-(DIMETHYLAMINO)PYRIDIN-1-IUM CHLORIDE: Shares the chlorobenzoyl and dimethylamino groups but differs in the presence of a pyridine ring instead of a piperidine ring.
4-(DIMETHYLAMINO)PHENYL-1-YL BORONIC ACID: Contains the dimethylamino group but differs in the presence of a boronic acid moiety.
Uniqueness
1-(4-CHLOROBENZOYL)-N-[4-(DIMETHYLAMINO)PHENYL]-4-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidinecarboxamide moiety, in particular, contributes to its potential pharmacological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C21H24ClN3O2 |
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Molecular Weight |
385.9 g/mol |
IUPAC Name |
1-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H24ClN3O2/c1-24(2)19-9-7-18(8-10-19)23-20(26)15-11-13-25(14-12-15)21(27)16-3-5-17(22)6-4-16/h3-10,15H,11-14H2,1-2H3,(H,23,26) |
InChI Key |
NGURUILGZLRXHT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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